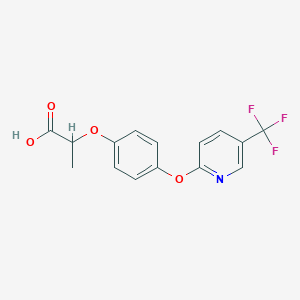

Fluazifop

Descripción general

Descripción

Fluazifop is a herbicide used to control broadleaf weeds in a variety of crops. It is a synthetic auxin-type herbicide, which means it works by disrupting the growth of cells in plants, resulting in death. This compound is a selective herbicide, meaning it is designed to kill only certain types of plants. It is used to control weeds in grassy crops, such as corn, wheat, and barley, as well as in vegetables and fruit trees. This compound is also used to control weeds in non-crop areas, such as roadsides and railways.

Aplicaciones Científicas De Investigación

Herbicida Agrícola

Fluazifop se utiliza ampliamente como un herbicida de postemergencia para el control de gramíneas en cultivos de hoja ancha. Es particularmente efectivo contra gramíneas anuales y perennes en cultivos como el algodón, la soya, los frutos secos, los espárragos y el café. El herbicida se utiliza a menudo en combinación con concentrado de aceite de cultivo o surfactantes no iónicos para mejorar su eficacia .

Mejora del crecimiento de las plantas

Los estudios han demostrado que la aplicación de this compound puede influir positivamente en el crecimiento de las plantas al controlar las malezas como el pasto Johnson, que compite con los cultivos por nutrientes y luz solar .

Aplicación de riego

This compound puede aplicarse a través de sistemas de riego por aspersión, lo que se ha encontrado que controla el pasto de cangrejo grande con la misma eficacia que las aplicaciones convencionales de pulverización .

Control selectivo de malezas

El herbicida es selectivo y tiene actividad sistémica en las malezas gramíneas, a la vez que es seguro para su uso alrededor de plantas no objetivo como P. vulgaris (frijol común). Esta selectividad se debe a su inhibición de la enzima acetil-coenzima A carboxilasa (ACCase), que es esencial para la síntesis de lípidos en las gramíneas .

Manejo de plagas en cultivos frutales

This compound-P se utiliza como herbicida en huertos de frutales de pepita, proporcionando un control eficaz de las malezas sin dañar los árboles frutales .

Control de especies invasoras

Las aplicaciones de this compound han tenido éxito en el control de especies de gramíneas invasoras como la grama de pasto y la jubatagrass, que pueden superar a las plantas nativas y alterar los ecosistemas .

Mecanismo De Acción

Target of Action

Fluazifop, a selective herbicide, primarily targets the acetyl-CoA carboxylase (ACCase) enzyme in plants . ACCase is crucial for fatty acid synthesis, and it is present only in the plastid isoform of grass species .

Mode of Action

This compound acts as a systemic herbicide that is quickly absorbed through the leaf surface and green stems . It is then translocated throughout the plant, accumulating at growing points both above ground and in the roots, rhizomes, and stolons of grass weeds . This accumulation disrupts the normal functioning of ACCase, thereby inhibiting fatty acid synthesis .

Pharmacokinetics

This compound-P-butyl, the butyl ester form of this compound, shows bioequivalence in pharmacokinetics in animal experiments . This means that data on both the chemicals can be used for assessment irrespective of their chemical forms .

Result of Action

The result of this compound’s action is the selective control of grass weeds. Treated weeds stop growing within 48 hours of post-emergent application . The growing points turn brown and rot, and shoot tips can be easily pulled out after two to three weeks . Young leaves turn yellow or redden soon after, but more mature leaves may remain green for extended periods . Weed control is usually complete three to five weeks after spraying .

Action Environment

The action of this compound is influenced by environmental factors. For instance, soils with conditions that favor microbial metabolism (i.e., warm and moist) will have the highest rates of degradation . Moreover, this compound has high leachability and is very mobile in the environment, which can affect its efficacy and stability .

Análisis Bioquímico

Biochemical Properties

Fluazifop-P-butyl is metabolized in plants, resulting in detoxication or bioactivation of the parent molecules . The major metabolite in quackgrass (Agropyron repens = Elymus repens) plants treated with this compound-butyl is this compound acid .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a herbicide. It interferes with the normal biochemical processes of plants, leading to their death

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis . By inhibiting this enzyme, this compound disrupts the normal metabolic processes of the plant cells, leading to their death .

Temporal Effects in Laboratory Settings

This compound acid is stable when stored frozen for at least 27 months at -1 °C, 8 months at -15 ºC and for 31 months at -20 °C in raspberries, blueberries and strawberries . In green onion, this compound was found to be stable for at least 20 months when stored at -18 ºC .

Metabolic Pathways

This compound is metabolized through various intermediates, mostly to more polar products and insoluble bound residues . The metabolism of this compound may occur as a three-phase process in plants .

Propiedades

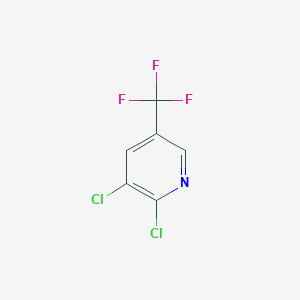

IUPAC Name |

2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVKUEAFAVKILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058163 | |

| Record name | Fluazifop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69335-91-7 | |

| Record name | Fluazifop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69335-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazifop [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069335917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazifop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUAZIFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JD49YW45K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

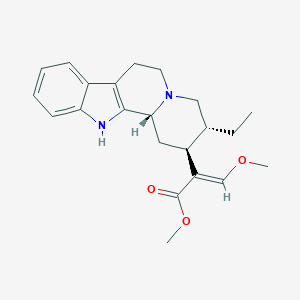

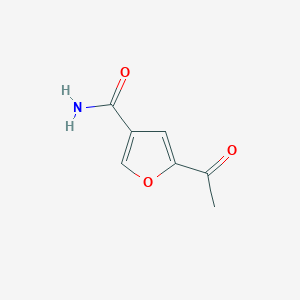

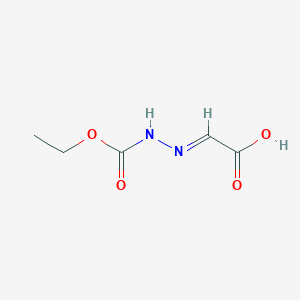

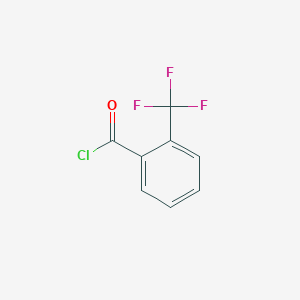

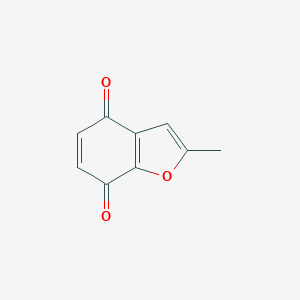

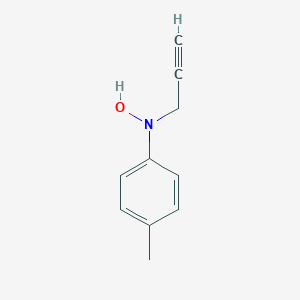

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fluazifop-butyl is a pro-herbicide that is rapidly hydrolyzed to this compound acid, the active form, within plants. This compound acid inhibits acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. [, , , , ] This inhibition disrupts lipid synthesis, particularly in actively growing regions like meristems, rhizomes, and stolons of grasses. [, , ] The disruption of lipid synthesis ultimately leads to plant death. [, , ]

A: * Molecular formula: C19H17F3N2O4* Molecular weight: 394.35 g/mol* Spectroscopic data: Spectroscopic data for this compound-butyl and its metabolite, this compound acid, are detailed in several papers using techniques like High-Performance Liquid Chromatography (HPLC) and liquid scintillation spectrometry. [, , , , ]

A: this compound-butyl activity is influenced by various environmental factors. Low temperatures, low humidity, and water stress have been shown to reduce its efficacy. [] Conversely, high post-treatment temperature and humidity enhance its activity. [] Rain shortly after application can reduce its performance due to wash-off. [] Studies have also investigated the effect of environmental conditions on epicuticular wax deposition in giant foxtail, which can influence this compound-P absorption. [] Drought stress and low temperatures increased leaf wax content, while low light intensity decreased it. [] These changes in wax composition can alter leaf wettability and herbicide uptake. []

A: this compound-butyl degrades primarily through microbial metabolism and hydrolysis in the environment. [] It has a soil half-life of one to two weeks and is not readily degraded by sunlight. [] While selective for grasses, potential impacts on non-target organisms and its persistence in the environment require careful consideration. Research on strategies to mitigate negative impacts is crucial. [, ]

A: this compound-butyl is typically formulated as an emulsifiable concentrate. [] Its formulation and stability can be influenced by factors such as adjuvant type, temperature, and storage conditions. [, , , ] Studies have explored different formulations, including seed treatments and combinations with other herbicides, to improve efficacy and target specific weed species. [, ]

A: Analytical methods employed for the determination of this compound-butyl and its metabolite, this compound acid, include:* High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies the herbicide and its metabolite in plant tissues and other matrices. [, , , , ] * Liquid scintillation spectrometry: This method utilizes radiolabeled this compound-butyl to track its uptake, translocation, and metabolism in plants. [, , , ]* Liquid chromatography/tandem mass spectrometry (LC/MS/MS): This powerful technique allows for identification and quantification of this compound-P-butyl metabolites in resistant weed biotypes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)